

Application Notes and Protocols for AE0047 Hydrochloride In Vitro Assays

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Compound of Interest

Compound Name: AE0047 Hydrochloride

Cat. No.: B1682268

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Introduction

AE0047 Hydrochloride is a dihydropyridine calcium channel blocker with potential applications in the treatment of hypertension and hypertriglyceridemia.^{[1][2][3][4]} These application notes provide detailed protocols for in vitro assays to characterize the pharmacological effects of **AE0047 Hydrochloride**. The described assays are designed for researchers, scientists, and drug development professionals to evaluate its mechanism of action and therapeutic potential.

Triglyceride Metabolism Assays

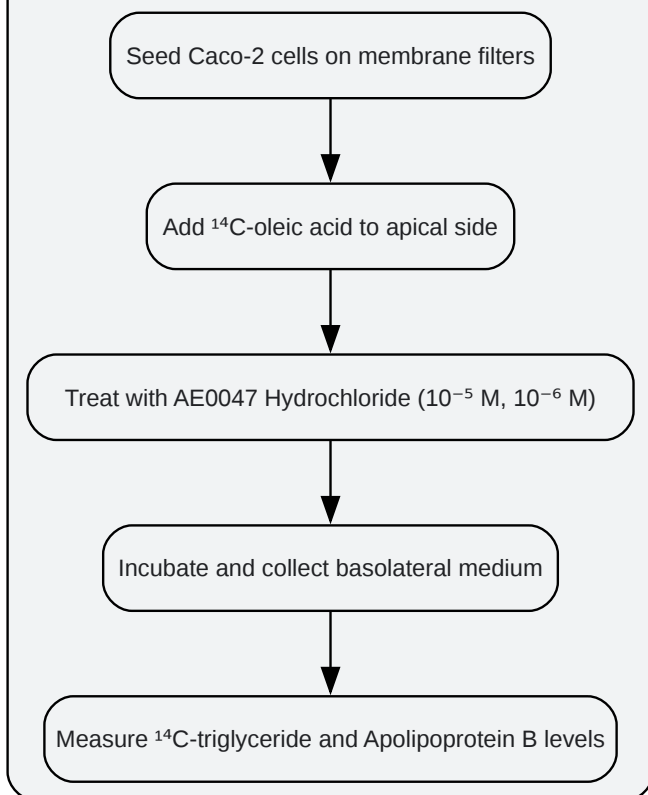
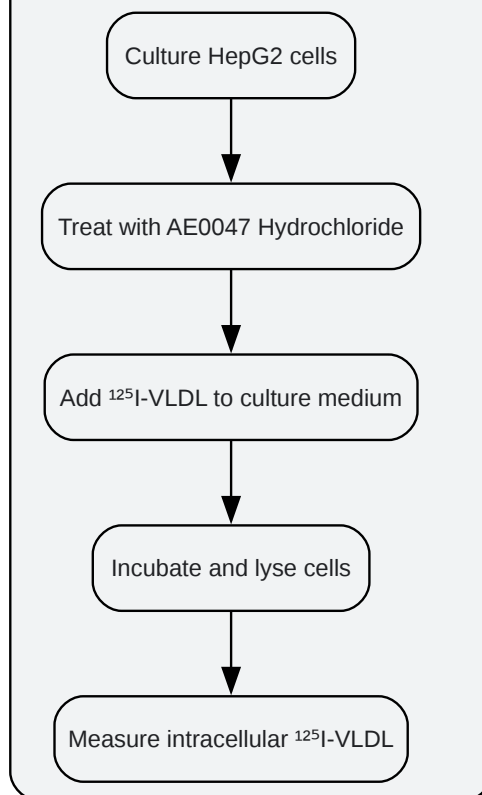
Application Note

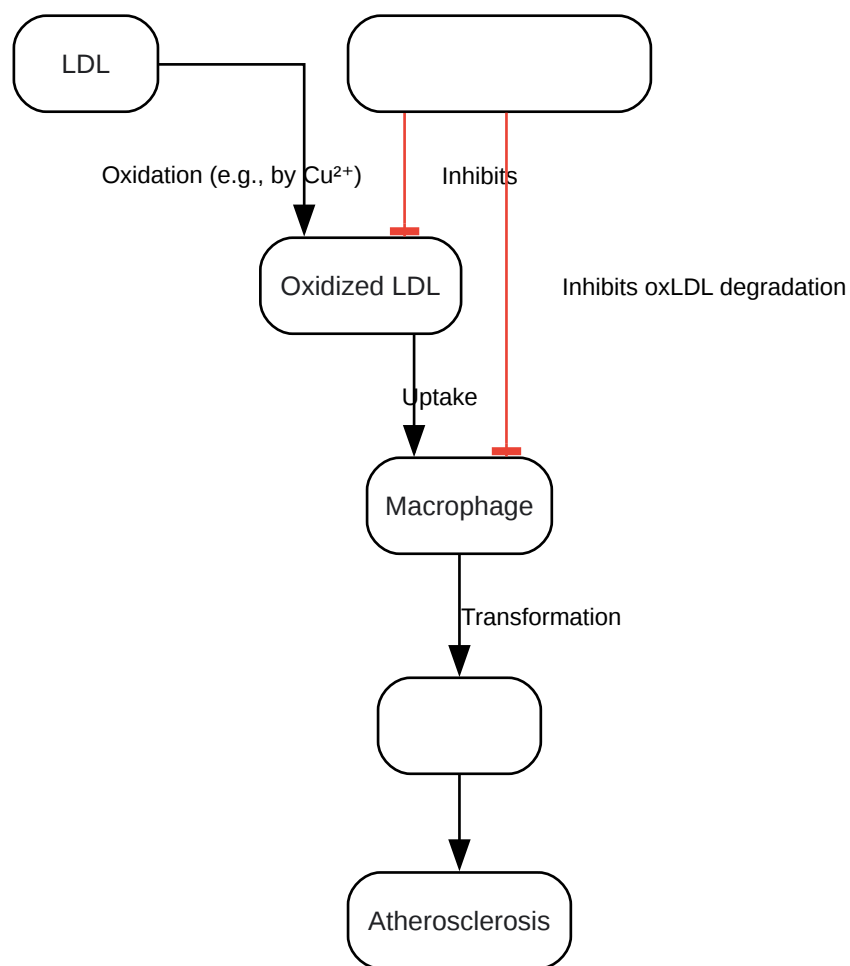
AE0047 has been shown to modulate triglyceride metabolism, a key factor in cardiovascular health. The following protocols describe in vitro assays using the human intestinal cell line Caco-2 and the human hepatoblastoma cell line HepG2 to investigate the effect of AE0047 on triglyceride secretion and uptake, respectively.^[1] These assays are crucial for understanding its potential to lower plasma triglyceride levels.

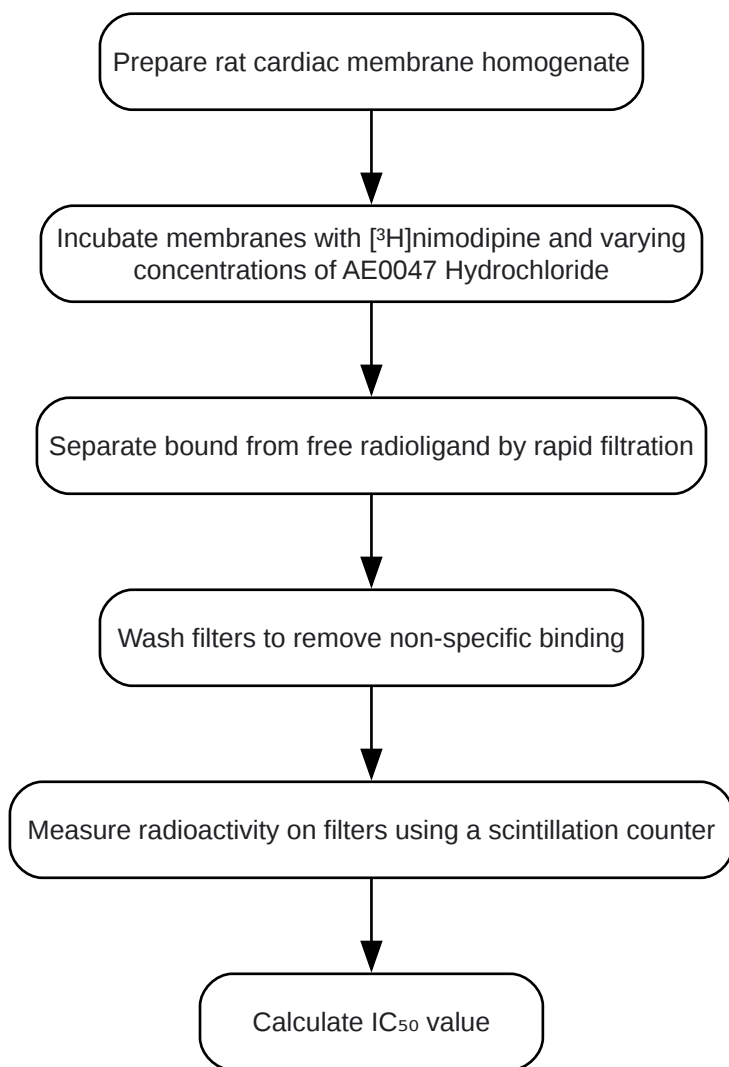
Quantitative Data Summary

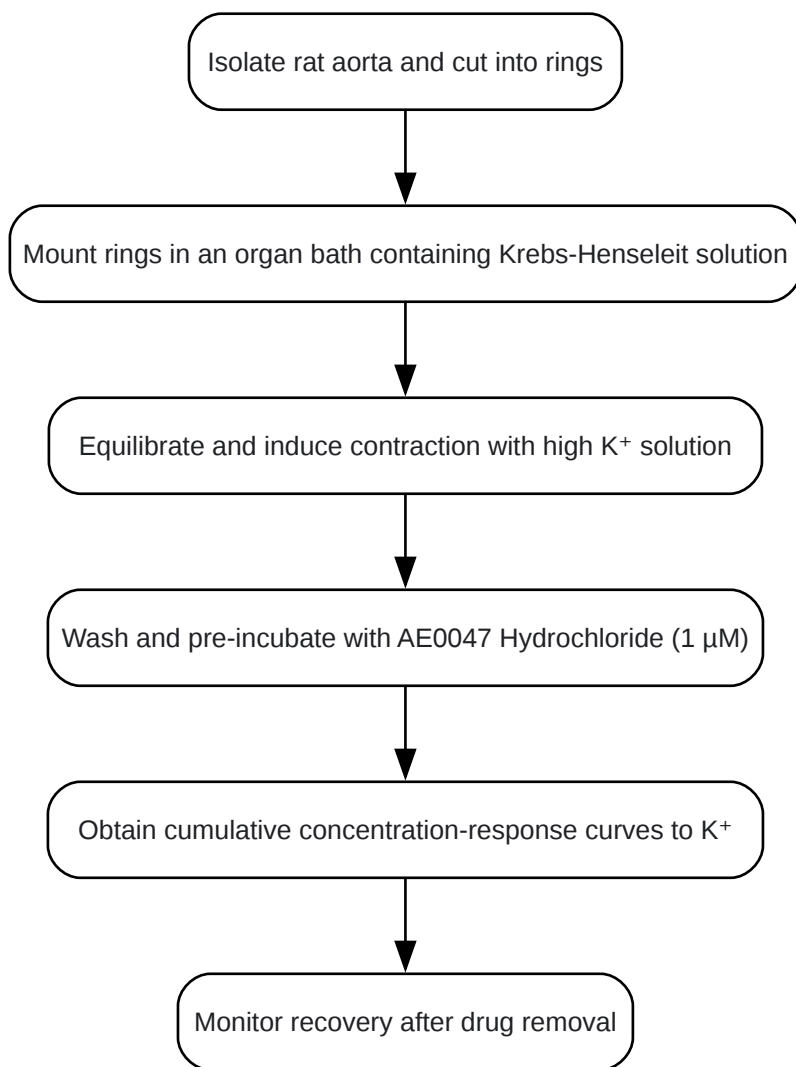
Cell Line	Assay	Compound Concentration	Effect	Reference
Caco-2	Triglyceride Secretion	10^{-5} M and 10^{-6} M	Inhibition of basolateral secretion of ^{14}C -triglyceride and apolipoprotein B	[1]
HepG2	VLDL Uptake	Not specified	Increased cellular uptake of ^{125}I -VLDL	[1]

Experimental Workflow: Triglyceride Metabolism Assays

Caco-2 Cell Assay: Triglyceride Secretion**HepG2 Cell Assay: VLDL Uptake**







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References

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